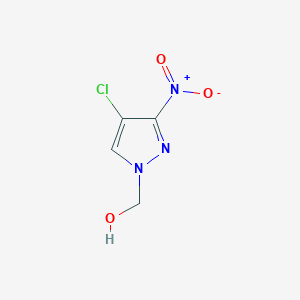

(4-氯-3-硝基-1H-吡唑-1-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The pyrazole ring is a component of various important bioactive compounds, including some used as ligands in coordination chemistry .

Synthesis Analysis

Pyrazole derivatives can be synthesized via the condensation of appropriate primary amines . For instance, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

Pyrazole-based ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Chemical Reactions Analysis

Pyrazole and its derivatives can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme . They have been used in various applications: a biological transformation agent , a biological active agent , a catalyst for hydrolysis reactions and oxidation , a medicine , and an antibiotic agent , as well as an agent for the formation of metal organic frameworks .Physical And Chemical Properties Analysis

Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

Anti-Inflammatory and Antinociceptive Effects

Compounds similar to “(4-chloro-3-nitro-1H-pyrazol-1-yl)methanol”, such as 5,10,15,20-tetra-(4-chloro-3-nitrophenyl)-porphyrin (TpClNPP), have been studied for their anti-inflammatory and antinociceptive effects . These compounds have shown significant decrease in inflammation in acute models . They also showed antinociceptive activity and lacked visible toxicity in the acute toxicity test .

Medicinal Chemistry

1,2,3-Triazole-fused pyrazines and pyridazines, which can be synthesized from compounds like “(4-chloro-3-nitro-1H-pyrazol-1-yl)methanol”, have found applications in medicinal chemistry . They have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .

GABA A Modulating Activity

Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity . This could potentially be used in the treatment of neurological disorders.

Use in Solar Cells

These compounds have been incorporated into polymers for use in solar cells . This is due to their unique electronic properties.

BACE-1 Inhibition

Compounds similar to “(4-chloro-3-nitro-1H-pyrazol-1-yl)methanol” have demonstrated BACE-1 inhibition . BACE-1 is a key enzyme in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s disease patients.

Heat-Resistant Energetic Materials

Compounds similar to “(4-chloro-3-nitro-1H-pyrazol-1-yl)methanol” have been studied for their potential application as heat-resistant energetic materials . These compounds were found to have superior thermal stability values and energetic parameters compared to commonly used heat-resistant explosives .

安全和危害

The safety and hazards of pyrazole derivatives can vary widely depending on their specific structures. Some pyrazole compounds may cause skin and eye irritation, and may be harmful if inhaled . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information.

未来方向

作用机制

Target of Action

It’s worth noting that similar compounds have been found to interact with various receptors and enzymes, influencing a wide range of biological activities .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound .

Result of Action

Similar compounds have been found to have various biological activities, including anti-inflammatory and antinociceptive effects .

Action Environment

It’s important to note that environmental factors can significantly impact the action of a compound .

属性

IUPAC Name |

(4-chloro-3-nitropyrazol-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O3/c5-3-1-7(2-9)6-4(3)8(10)11/h1,9H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWJHTWUGHYVHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CO)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B2630039.png)

![2-Chloro-N-[4-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl)phenyl]propanamide](/img/structure/B2630041.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2630043.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630044.png)

![1-(3-Isopropoxyphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2630047.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2630052.png)

![3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2630054.png)

![4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2630056.png)